6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Descripción general

Descripción

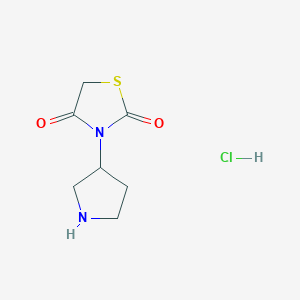

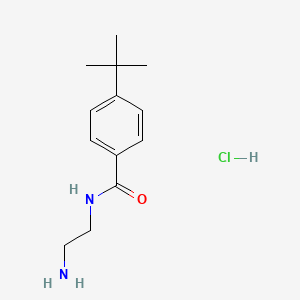

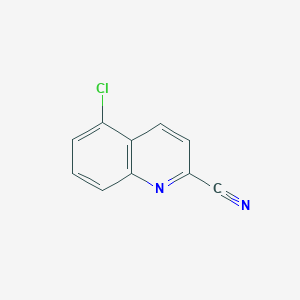

6-Fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular weight of 166.2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of quinoxalines, including 6-Fluoro-1,2,3,4-tetrahydroquinoxaline, has been intensively studied due to their diverse biological activities . One method involves reacting 1,2,3,4-tetrahydroquinoxaline with corresponding sulfonyl chloride in the presence of TEA and DMAP in anhydrous DCM .Molecular Structure Analysis

The IUPAC name for this compound is 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline . The InChI code is 1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 .Physical And Chemical Properties Analysis

6-Fluoro-1,2,3,4-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 166.2 .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Enantiomerically Pure Substituted Hexahydro-1H-pyrazino[1,2-a]quinoxalines : A series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized, utilizing 1-fluoro-2-nitrobenzene and S-amino acids. This process involved the first use of intramolecular Mitsunobu cyclization for 1,2,3,4-tetrahydroquinoxalines (Samanta & Panda, 2010).

Solid Phase Synthesis of Substituted Quinoxalinones : The solid phase synthesis method was developed for 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. This included the aromatic substitution of the resin-bound aryl fluoride with an α-amino ester (Lee, Murray, & Rivero, 1997).

Development of Improved Synthetic Routes : Research has focused on developing more efficient synthetic routes for quinoxaline-related compounds, particularly for pharmaceutical applications (Baek & Harris, 2005).

Biological and Pharmacological Research

Ocular Hypotensive Action in Rabbits : A study demonstrated the potential ocular hypotensive action of 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline in rabbits, emphasizing its physicochemical properties and pharmacological activity (Pamulapati & Schoenwald, 2011).

Mechanistic Study of a Novel Compound : A compound containing a 6-fluoro-2-methoxyquinoxalin-3-yl group showed promising results in apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models (Lee et al., 2013).

Structural and Physical Studies

- Crystal Engineering with Fluorine Substitutes : The impact of fluorine substitution in isoquinolines on crystal structures was analyzed, highlighting how these substitutions affect intermolecular interactions and packing features (Choudhury & Row, 2006).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTUEQGDUPSWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)

![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)

![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)

![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)

![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)